Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is primarily used in research and development settings and is not intended for direct human use . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with oxazole precursors in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yl)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole
Uniqueness
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate is unique due to its specific structure, which combines the azetidine and oxazole rings. This unique combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5/h4-5,9H,2-3H2,1H3 |
InChI Key |
VOBUHHGIIXIZKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.